molecular formula C19H21N5O B2381076 N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide CAS No. 1189452-07-0

N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide

Cat. No. B2381076
CAS RN: 1189452-07-0
M. Wt: 335.411
InChI Key: LNINYUBCSONRRG-UHFFFAOYSA-N
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Description

N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AMG-337 and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Corrosion Inhibition

Nicotinamide Derivatives as Corrosion Inhibitors

A study by Chakravarthy, Mohana, and Pradeep Kumar (2014) explored the corrosion inhibition effect of various nicotinamide derivatives, including N-nicotinoylbenzimidothioic acid and N-(4-(methylthio)benzylidene)nicotinamide, on mild steel in hydrochloric acid solution. These derivatives exhibited mixed-type corrosion inhibition behavior and adsorption following the Langmuir isotherm model. This suggests potential applications of similar compounds in protecting metals from corrosion (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Antimicrobial Activity

4-Thiazolidinones of Nicotinic Acid with Antimicrobial Activity

Patel and Shaikh (2010) synthesized nicotinamide derivatives with antimicrobial properties, particularly against bacteria and fungi. This research highlights the antimicrobial potential of nicotinamide derivatives, suggesting that N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide could be explored for similar applications (Patel & Shaikh, 2010).

Metabolic Effects in Cancer Cells

Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Research by Tolstikov et al. (2014) on the metabolic effects of NAMPT inhibition in human cancer cells using FK866, a small molecule inhibitor, reveals significant alterations in amino acids metabolism and energy pathways. This study provides insight into the metabolic roles of nicotinamide derivatives and their potential therapeutic applications in cancer treatment (Tolstikov et al., 2014).

DNA Repair Stimulation

Stimulation of DNA Repair by Nicotinamide

A study by Berger and Sikorski (1980) demonstrated that nicotinamide stimulates DNA repair synthesis in UV-irradiated human lymphocytes. This suggests that nicotinamide derivatives could play a role in enhancing DNA repair mechanisms, which is relevant in the context of radiation damage and potentially in cancer therapy (Berger & Sikorski, 1980).

properties

IUPAC Name

N-pentyl-1-phenyl-5-pyridin-4-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-2-3-7-12-21-19(25)17-18(15-10-13-20-14-11-15)24(23-22-17)16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNINYUBCSONRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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